2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395645
InChI: InChI=1S/C11H15NO2S/c13-6-5-12(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2
SMILES: C1CC1N(CCO)CC(=O)C2=CC=CS2
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone

CAS No.:

Cat. No.: VC13395645

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 2-[cyclopropyl(2-hydroxyethyl)amino]-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C11H15NO2S/c13-6-5-12(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2
Standard InChI Key QCRWHBUXSFLUCR-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC(=O)C2=CC=CS2
Canonical SMILES C1CC1N(CCO)CC(=O)C2=CC=CS2

Introduction

Overview of Key Findings

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone (CAS: 1247601-46-2) is a thiophene-derived compound with a molecular formula of C11H15NO2S\text{C}_{11}\text{H}_{15}\text{NO}_{2}\text{S} and a molecular weight of 225.31 g/mol . Its structure combines a thiophene ring, a cyclopropyl group, and a hydroxyethylamino side chain, making it a versatile scaffold for pharmaceutical research. This compound is primarily investigated for its potential in enzyme inhibition and bioactive molecule design, though detailed pharmacological data remain limited .

Chemical Identity and Structural Features

Molecular Structure

The compound features:

  • Thiophene ring: A sulfur-containing aromatic heterocycle at position 1.

  • Cyclopropyl group: A three-membered cycloalkane attached via an amino group.

  • Hydroxyethylamino side chain: Provides hydrophilicity and potential hydrogen-bonding interactions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC11H15NO2S\text{C}_{11}\text{H}_{15}\text{NO}_{2}\text{S}
Molecular Weight225.31 g/mol
SMILESC1CC1N(CCO)CC(=O)C2=CC=CS2\text{C1CC1N(CCO)CC(=O)C2=CC=CS2}
IUPAC Name2-[cyclopropyl(2-hydroxyethyl)amino]-1-thiophen-2-ylethanone

Synthesis and Analytical Characterization

Example Pathway (Hypothetical):

  • Thiophene Acylation: Friedel-Crafts acylation to introduce the ketone group.

  • Amino Group Functionalization: Reaction with cyclopropylamine and ethylene oxide to form the hydroxyethylamino side chain .

Analytical Confirmation

  • Spectroscopy: 1H^1\text{H} NMR and 13C^{13}\text{C} NMR confirm substituent positions .

  • Mass Spectrometry: HRMS validates molecular weight .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLikely polar due to hydroxy group; soluble in DMSO, methanolInferred
LogP (Predicted)~1.2 (moderate lipophilicity)
StabilityStable under inert atmosphere at -20°C

Note: Experimental data for melting/boiling points and density are unreported in available literature .

Analog StructureActivity (IC₅₀)TargetSource
RTI-13951-33 (Thiophene)209 nMGPR88 receptor
Thiophenfurin0.4 μg/mLAnticancer

Applications in Drug Development

Therapeutic Areas

  • Central Nervous System (CNS): Brain-penetrant agonists for addiction therapy (e.g., alcohol dependence) .

  • Oncology: Thiophene-based inhibitors in preclinical trials .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Target Identification: Screen against kinase or protease libraries.

  • Structural Optimization: Modify cyclopropyl or hydroxyethyl groups to enhance potency .

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